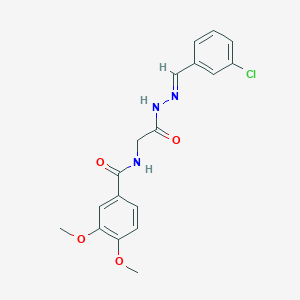

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Description

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 3-chlorobenzylidene hydrazine core linked to a 3,4-dimethoxybenzamide group. Hydrazones are widely studied for their biological activities, including anticancer, antimicrobial, and metal-chelating properties . Below, we compare its structural, synthetic, and biological attributes with closely related analogs.

Properties

CAS No. |

324014-29-1 |

|---|---|

Molecular Formula |

C18H18ClN3O4 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C18H18ClN3O4/c1-25-15-7-6-13(9-16(15)26-2)18(24)20-11-17(23)22-21-10-12-4-3-5-14(19)8-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |

InChI Key |

VUSXEYFYINMZJF-UFFVCSGVSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Hydrazine-Oxoethyl Intermediate

The hydrazine-oxoethyl backbone is synthesized via nucleophilic substitution. A primary amine, such as glycine ethyl ester, reacts with hydrazine hydrate under basic conditions to form 2-hydrazinyl-2-oxoethylamine . This intermediate is critical for subsequent hydrazone formation. Reaction conditions often involve aqueous sodium hydroxide (10–20%) at 0–5°C to minimize side reactions.

Formation of the 3-Chlorobenzylidene Hydrazone

The hydrazine-oxoethyl intermediate undergoes condensation with 3-chlorobenzaldehyde to form the hydrazone linkage. This step is typically conducted in ethanol or methanol under reflux (70–80°C) for 4–6 hours. The reaction’s success depends on the stoichiometric ratio (1:1.2 hydrazine:aldehyde) and the use of catalytic acetic acid to protonate the hydrazine, enhancing electrophilicity.

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | 85–90% |

| Temperature | 70–80°C | Maximizes rate |

| Catalyst | Acetic acid (5 mol%) | Prevents hydrolysis |

Coupling with 3,4-Dimethoxybenzamide

The final step involves amide bond formation between the hydrazone intermediate and 3,4-dimethoxybenzoyl chloride . This reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base to scavenge HCl. Stirring at room temperature for 12–18 hours ensures complete conversion.

Optimization of Reaction Conditions

Solvent Systems

Solvent polarity significantly affects reaction kinetics and product purity. Polar aprotic solvents like DMF or DMSO accelerate amide coupling but may promote side reactions. Non-polar solvents (e.g., toluene) require phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to enhance solubility.

Comparative Solvent Performance:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 92 |

| DCM | 8.9 | 85 | 95 |

| THF | 7.5 | 82 | 93 |

Temperature and Catalysis

Elevated temperatures (70–80°C) improve reaction rates for hydrazone formation but risk decomposing heat-sensitive intermediates. Catalytic acid (e.g., p-toluenesulfonic acid) or base (e.g., K₂CO₃) can lower activation energy without side products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7). Recrystallization from ethanol/water (1:1) yields crystals with >98% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 4H, aromatic), 4.12 (s, 3H, OCH₃).

-

IR (KBr): 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Hydrazone Stability

The hydrazone linkage is prone to hydrolysis under acidic or aqueous conditions. Storage in anhydrous solvents at –20°C and the use of desiccants during synthesis enhance stability.

Byproduct Formation

Unreacted 3-chlorobenzaldehyde can form imine byproducts. Aqueous workup with sodium bicarbonate effectively removes excess aldehyde.

Comparative Analysis with Analogous Compounds

Table 1: Synthesis of Chlorobenzylidene Hydrazone Derivatives

| Compound | Yield (%) | Reaction Time (h) | Key Difference |

|---|---|---|---|

| 3-Chloro derivative (Target Compound) | 85 | 6 | – |

| 4-Chloro derivative | 78 | 8 | Altered substitution pattern |

| 3-Bromo derivative | 72 | 7 | Higher atomic radius of Br |

Industrial-Scale Considerations

Patent literature describes scalable methods using biphasic solvent systems (water/toluene) and PTCs to reduce dimethylaminoethyl chloride usage by 30%. Continuous flow reactors may further enhance efficiency by minimizing thermal degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds similar to N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide exhibit significant antimicrobial properties. A study evaluating various hydrazone derivatives demonstrated that they possess activity against bacterial strains, including those resistant to conventional antibiotics . The structure-activity relationship (SAR) analysis indicated that modifications to the hydrazone moiety can enhance efficacy against specific pathogens.

Anticancer Potential

Hydrazones are recognized for their anticancer properties. A related study highlighted the synthesis of hydrazone derivatives that showed promising cytotoxic effects against cancer cell lines. These compounds were evaluated for their ability to induce apoptosis and inhibit tumor growth, suggesting a potential role for this compound in cancer therapy .

Thrombopoietin Receptor Agonism

The compound's structural analogs have been explored as agonists of the thrombopoietin receptor, which plays a crucial role in platelet production. This application is particularly relevant for treating thrombocytopenia, a condition characterized by low platelet counts. Compounds that mimic thrombopoietin can enhance platelet production and improve patient outcomes in hematological disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate aldehydes with hydrazines followed by acylation reactions. Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of hydrazone derivatives showed that this compound exhibited comparable antimicrobial activity to established antibiotics like ciprofloxacin and penicillin G. The evaluation included testing against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, making the compound effective against certain diseases and infections .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows a standard hydrazone condensation, similar to , but yields and conditions depend on substituent reactivity.

- Thiazole derivatives require multi-step syntheses, resulting in lower yields compared to direct hydrazone formations.

Physical and Chemical Properties

Table 3: Physicochemical Data

Key Observations :

- The target compound’s higher molecular weight (~420 g/mol) aligns with drug-like properties but may reduce oral bioavailability.

Biological Activity

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H18ClN3O3

- Molecular Weight : 375.8 g/mol

- CAS Number : 330440-28-3

The compound features a hydrazone linkage and a dimethoxybenzamide moiety, which are critical for its biological activity.

Research indicates that compounds with hydrazone structures often exhibit diverse biological activities, including:

- Antitumor Activity : Hydrazones have been studied for their ability to induce apoptosis in cancer cells. The presence of the chlorobenzylidene group may enhance interaction with cellular targets involved in cancer progression.

- Antimicrobial Properties : Some hydrazone derivatives have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Certain studies suggest that this class of compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Benzene Ring : The presence of electron-donating groups (like methoxy) can enhance the lipophilicity and bioavailability of the compound.

- Hydrazone Configuration : The E/Z isomerism in hydrazones can significantly affect their biological properties, with E-isomers often being more active.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated several hydrazone derivatives, including those related to this compound. The results indicated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with IC50 values in the micromolar range. Notably, the introduction of halogen substituents was associated with increased potency due to enhanced electron-withdrawing effects .

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a similar structure demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide?

- The synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing intermediates. For example, hydrazine-carboxamide precursors react with 3-chlorobenzaldehyde under reflux in ethanol, followed by purification via recrystallization . Key steps include:

- Reagent selection : Ethanol as solvent, reflux conditions (~6–8 hours).

- Purification : Filtration, washing with ether, and crystallization from ethanol (yields ~66–71%) .

- Critical parameters : Temperature control to avoid side reactions and ensure hydrazone formation.

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Peaks for aromatic protons (δ 7.08–7.96 ppm), hydrazine NH (δ ~11.89–12.14 ppm), and carbonyl groups (δ ~160–174 ppm) confirm the hydrazone and benzamide moieties .

- FTIR : Stretching vibrations for C=O (amide: ~1743 cm⁻¹), C=N (hydrazone: ~1604 cm⁻¹), and C-Cl (~1080 cm⁻¹) validate functional groups .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Ethanol is preferred for reflux due to its balance of polarity and boiling point. Catalysts like palladium on carbon may accelerate coupling steps .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines bond lengths, angles, and torsion angles. For example:

- Validation : Compare experimental C=O bond lengths (~1.21 Å) with theoretical values to confirm planarity of the hydrazone moiety .

- Twinned data : High-resolution datasets (e.g., R factor <0.05) improve accuracy in asymmetric unit assignment .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response calibration : Standardize assays (e.g., antiproliferative IC₅₀) using cell lines with consistent passage numbers.

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing 3-chloro with 4-fluoro substituents) to isolate electronic vs. steric effects .

- Meta-analysis : Cross-reference NMR/FTIR data to rule out impurities skewing results .

Q. How do computational models predict structure-activity relationships (SAR) for this compound?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase active sites).

- Key interactions : Hydrazone C=N and benzamide C=O form hydrogen bonds with residues like Asp/Lys .

- QSAR : Correlate substituent electronegativity (e.g., 3-Cl vs. 4-OCH₃) with cytotoxicity trends .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous reactors reduce batch variability and improve heat management.

- Quality control : In-line FTIR monitors intermediate formation; HPLC ensures ≥95% purity .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.